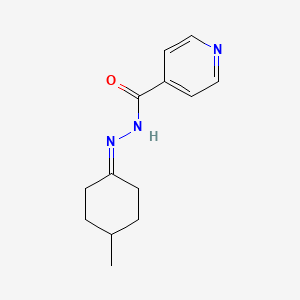
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide is a derivative of isonicotinic acid. This compound is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to an isonicotinic acid moiety. This compound is structurally related to isoniazid, a well-known anti-tuberculosis drug.
准备方法
Synthetic Routes and Reaction Conditions
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction typically involves the condensation of the hydrazide with the ketone under acidic or basic conditions to form the desired hydrazone. The reaction can be carried out in various solvents, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.
化学反应分析
Types of Reactions
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of isonicotinic acid, (4-methylcyclohexylidene)hydrazide involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the mycobacteria. The compound is also metabolized by hepatic enzymes, leading to the formation of reactive intermediates that contribute to its biological activity.
相似化合物的比较
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with a similar structure.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
Isonicotinic acid, (4-methylcyclohexylidene)hydrazide is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds
属性
CAS 编号 |
15407-83-7 |
|---|---|
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC 名称 |
N-[(4-methylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17) |
InChI 键 |
SLBNEHOMJBNFJF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B11698841.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11698853.png)


![N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698874.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698876.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698878.png)
![2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11698894.png)
![ethyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11698898.png)

![N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11698909.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)
![N'-[(E)-9-Anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698927.png)
